(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts special properties to the resulting compounds, making them useful in various chemical reactions and processes.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to bind to specific active sites on enzymes, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure can be modified to create new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its trifluoromethyl group enhances the stability and performance of the final products.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to these targets, leading to changes in their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound has a similar trifluoromethyl group but differs in the presence of a hydroxyl group instead of an amino group.
Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds: These compounds contain similar trifluoromethyl groups and are used in various applications, including as energetic materials.
Uniqueness
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1 |
InChI Key |
OEIJOMZGRVVYHM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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